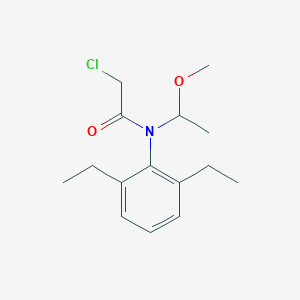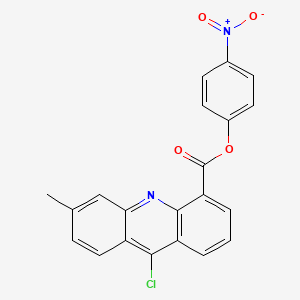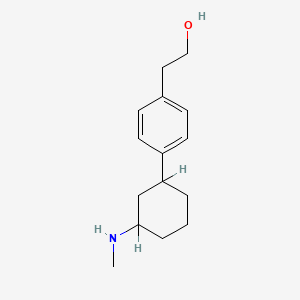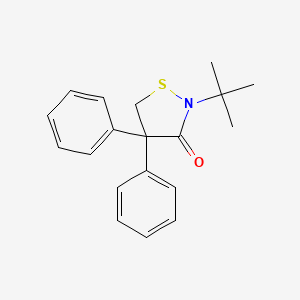
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is a heterocyclic compound that contains a thiazolidine ring This compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of tert-butylamine, benzaldehyde, and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazolidine ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Scientific Research Applications
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form interactions with biological molecules, leading to various effects. The compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: A simpler analog with a similar ring structure but without the tert-butyl and phenyl groups.
Thiazolidin-4-one: Another related compound with a carbonyl group at the fourth position.
Thiazolidinediones: A class of compounds with similar ring structures used in diabetes treatment.
Uniqueness
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the presence of the tert-butyl and phenyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
79250-30-9 |
|---|---|
Molecular Formula |
C19H21NOS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-tert-butyl-4,4-diphenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H21NOS/c1-18(2,3)20-17(21)19(14-22-20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
KOGUEQGHOWHTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C(CS1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
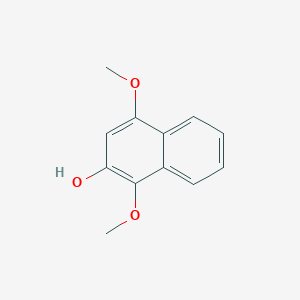
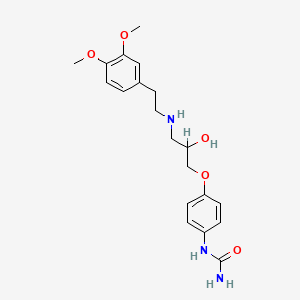
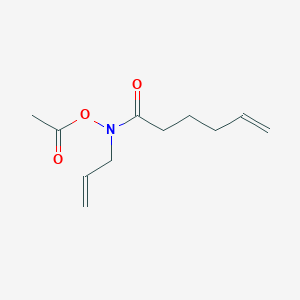
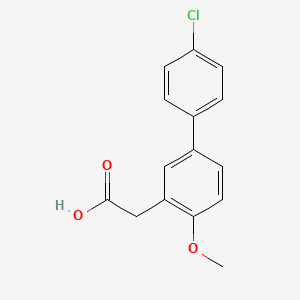
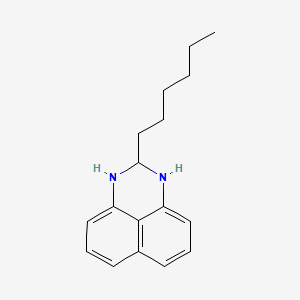
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
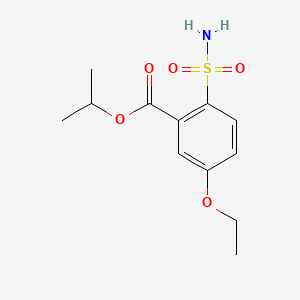
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
